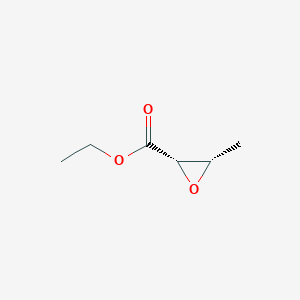

ethyl (2S,3S)-3-methyloxirane-2-carboxylate

Overview

Description

Synthesis Analysis

The synthesis of similar compounds involves several key steps, including the reductive cyclization of ethyl 2-nitro-5-oxo-3,5-diarylpentanoates under microwave irradiation. This solvent-free approach enhances yield and purity.Molecular Structure Analysis

The molecular structure of related compounds provides insight into the structural integrity and conformation of ethyl (2S,3S)-3-methyloxirane-2-carboxylate. The importance of specific bond lengths and conformational stability in determining the overall molecular geometry has been emphasized .Chemical Reactions Analysis

Chemical reactions involving similar compounds can be complex, as illustrated by the synthesis and chemical behavior of related oxirane-carboxylate derivatives . The significance of substituents and chain length on chemical reactivity and biological activity has been highlighted.Physical And Chemical Properties Analysis

The physical properties of similar compounds, including their crystalline structure and thermal behavior, are crucial for their application in material science . Data on crystallinity, thermal stability, and intramolecular interactions are essential for understanding the physical characteristics of this compound.Scientific Research Applications

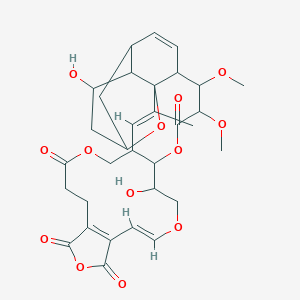

Synthesis of Spiro Compounds : It is used in synthesizing spiro compounds and analyzing their proton signals in 1H-NMR spectra (Abe et al., 2010).

Preparing Dimeric Derivatives of Intermediate Allenes : The compound aids in the preparation of dimeric derivatives of intermediate allenes (Beccalli et al., 1994).

Synthesis of Trifluoromethyl-Substituted Carboxylic Esters and Ketones : It serves as a versatile, easily accessible CF3-containing building block for synthesizing novel enantiomerically pure trifluoromethyl-substituted carboxylic esters, ketones, dio (Bussche-Hünnefeld & Seebach, 1992).

Therapeutic Agent for Muscular Dystrophy : It shows potential as an oral therapeutic agent for muscular dystrophy due to its inhibitory activities against cysteine proteinases involved in myofibrillar protein degradation (Tamai et al., 1987).

Inhibiting Lung Cancer Cell Growth : This compound can suppress the growth of A549 and H322 lung cancer cells, potentially through cell cycle arrest (Shen et al., 2012).

Synthesis of Coumarin Derivatives : Ethyl (2S,3S)-3-methyloxirane-2-carboxylate is used in synthesizing coumarin derivatives, such as 3-carbamoyl derivatives (Saikachi & Ichikawa, 1966).

Synthesis of Cis-5-Substituted Pipecolinic Acid Ethyl Ester : The masked dienolate of 2-methyl-2-vinyloxirane, derived from this compound, is useful in the direct vinylogous Mannich-type reaction, serving as an intermediate in synthesizing cis-5-substituted pipecolinic acid ethyl ester (Lautens et al., 2004).

Antibacterial and Antifungal Properties : It possesses antibacterial and antifungal properties against various pathogenic bacteria and yeast (Altundas et al., 2010).

Antioxidant and Anti-inflammatory Activities : Certain derivatives show good antioxidant and anti-inflammatory activities, comparable to diclofenac (Madhavi & Sreeramya, 2017).

Mechanism of Action

Safety and Hazards

The safety data sheet for a similar compound, α,β-Dibromohydrocinnamic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

While there is limited information specifically about ethyl (2S,3S)-3-methyloxirane-2-carboxylate, research into similar compounds continues to contribute to advancements in organic chemistry . Future research may provide more insights into the properties and potential applications of this compound.

Properties

IUPAC Name |

ethyl (2S,3S)-3-methyloxirane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-3-8-6(7)5-4(2)9-5/h4-5H,3H2,1-2H3/t4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYXHEFOZRVPJRK-WHFBIAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1[C@@H](O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426431 | |

| Record name | ethyl (2S,3S)-3-methyloxirane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110508-08-2 | |

| Record name | ethyl (2S,3S)-3-methyloxirane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Dihydropyrrolo[1,2-a]benzimidazol-1-one](/img/structure/B10223.png)

![N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(dipropylamino)phenyl]propanamide](/img/structure/B10233.png)